molecular formula C9H9ClN2S B2781522 4-Pyridin-4-ylthiophen-3-amine;hydrochloride CAS No. 2411261-70-4

4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Cat. No. B2781522
CAS RN: 2411261-70-4
M. Wt: 212.7
InChI Key: YRAKWDSKPDRTRX-UHFFFAOYSA-N
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Description

“4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is a chemical compound with the CAS Number: 2411261-70-4 . It has a molecular weight of 212.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is 1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

4-Pyridin-4-ylthiophen-3-amine derivatives have been explored as corrosion inhibitors. For instance, a study demonstrated their efficacy in inhibiting the corrosion of mild steel in hydrochloric acid environments. This research highlights the potential of such compounds in protecting metal surfaces against corrosion, a crucial aspect in various industrial applications (Ashassi-Sorkhabi et al., 2005).

Electrochromic Devices

The compound has been used in the development of electrochromic devices. A study on the fabrication of multicolored electrochromic devices employed derivatives of 4-Pyridin-4-ylthiophen-3-amine. This research opens up possibilities for these compounds in advanced display and optical technologies (Yagmur et al., 2013).

Catalysis in Organic Synthesis

In organic chemistry, these compounds have been utilized in the catalysis of important reactions. For example, a study investigated their role in the electrospray ionization mass spectrometry studies on the mechanism of hydrosilylation of terminal alkynes. This indicates their relevance in facilitating and understanding complex chemical reactions (Vicent et al., 2006).

Antimalarial Research

Another significant application is in antimalarial research. A study on (1H-pyridin-4-ylidene)amines, which are related to 4-Pyridin-4-ylthiophen-3-amine, showed potential in developing new antimalarial drugs. This highlights the compound's importance in pharmaceutical research, particularly in the fight against malaria (Rodrigues et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is another area where these compounds are utilized. For example, a study on the synthesis of N-arylpyrimidin-2-amine derivatives using a palladium catalyst explored the creation of new heterocyclic structures, indicating the compound’s utility in creating diverse chemical entities (El-Deeb et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyridin-4-ylthiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJHRRQWKCFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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